

1,3,5-Adamantanetriol: A Tripodal Anchor for Advanced Supramolecular Architectures

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3,5-Adamantanetriol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The rigid, diamondoid structure of adamantane has long captivated chemists, offering a robust and predictable scaffold for the design of novel molecules. Among its derivatives, **1,3,5-adamantanetriol** stands out as a unique tripodal building block, presenting three hydroxyl groups in a C3-symmetric arrangement. This unique geometry provides a powerful tool for the construction of complex, three-dimensional supramolecular assemblies. This technical guide delves into the core principles and practical applications of **1,3,5-adamantanetriol** in supramolecular chemistry, providing researchers and drug development professionals with the foundational knowledge and experimental insights necessary to leverage this versatile molecule in their work. We will explore its intrinsic properties, its role in forming intricate hydrogen-bonded networks, its potential as a linker in metal-organic frameworks, and its application in the generation of functional self-assembled monolayers.

The Intrinsic Virtues of the Adamantane Cage: Why 1,3,5-Adamantanetriol is a Superior Building Block

The utility of **1,3,5-adamantanetriol** in supramolecular chemistry stems from the inherent properties of its adamantane core. This cage-like hydrocarbon is characterized by its exceptional rigidity, thermal stability, and lipophilicity.^[1] The introduction of three hydroxyl

groups at the 1, 3, and 5 bridgehead positions bestows upon the molecule a unique combination of features:

- **Tripodal Geometry:** The three hydroxyl groups are displayed in a tetrahedral arrangement, providing a pre-organized, three-dimensional scaffold for directed interactions.[\[2\]](#) This C_{3v} symmetry is a powerful design element for creating complex, well-defined supramolecular architectures.
- **Hydrogen Bonding Capability:** The hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the formation of robust and directional non-covalent interactions. This is a cornerstone of its ability to self-assemble into intricate networks.[\[2\]](#)
- **Chemical Versatility:** The hydroxyl groups serve as convenient handles for further chemical modification, allowing for the attachment of a wide array of functional groups to the adamantane core.[\[3\]](#) This opens up possibilities for creating tailored building blocks for specific applications.

These properties make **1,3,5-adamantanetriol** a compelling candidate for applications ranging from drug delivery and crystal engineering to materials science.[\[3\]](#)

Physicochemical Properties of 1,3,5-Adamantanetriol

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ O ₃	[2]
Molecular Weight	184.23 g/mol	[2]
Appearance	White crystalline powder	[4]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	3	[2]
CAS Number	99181-50-7	[4]

The Art of Self-Assembly: Hydrogen-Bonded Networks Directed by 1,3,5-Adamantanetriol

The directional nature of hydrogen bonds, coupled with the tripodal arrangement of hydroxyl groups in **1,3,5-adamantanetriol**, provides a powerful driving force for the formation of highly ordered, three-dimensional hydrogen-bonded networks. While a definitive crystal structure of **1,3,5-adamantanetriol** itself is not readily available in the surveyed literature, the principles of its self-assembly can be expertly illustrated through the study of its derivatives.

A prime example is the synthesis of 1,3,5-tris(4-hydroxy-3,5-dimethoxyphenyl)adamantane, a molecule where each arm of the adamantanetriol has been functionalized. This derivative self-assembles into intricate hydrogen-bonded networks, demonstrating the directing influence of the adamantane core.[\[5\]](#)

Experimental Protocol: Synthesis of a 1,3,5-Adamantanetriol-Derived Hydrogen-Bonded Network

The following protocol is adapted from the synthesis of 1,3,5-tris(4-hydroxy-3,5-dimethoxyphenyl)adamantane.[\[5\]](#)

Materials:

- **1,3,5-Adamantanetriol**
- 2,6-Dimethoxyphenol
- Trifluoroacetic acid
- 1,2-Dichloroethane
- Trifluoromethanesulfonic acid (catalyst)
- Argon gas
- Standard glassware for organic synthesis

Procedure:

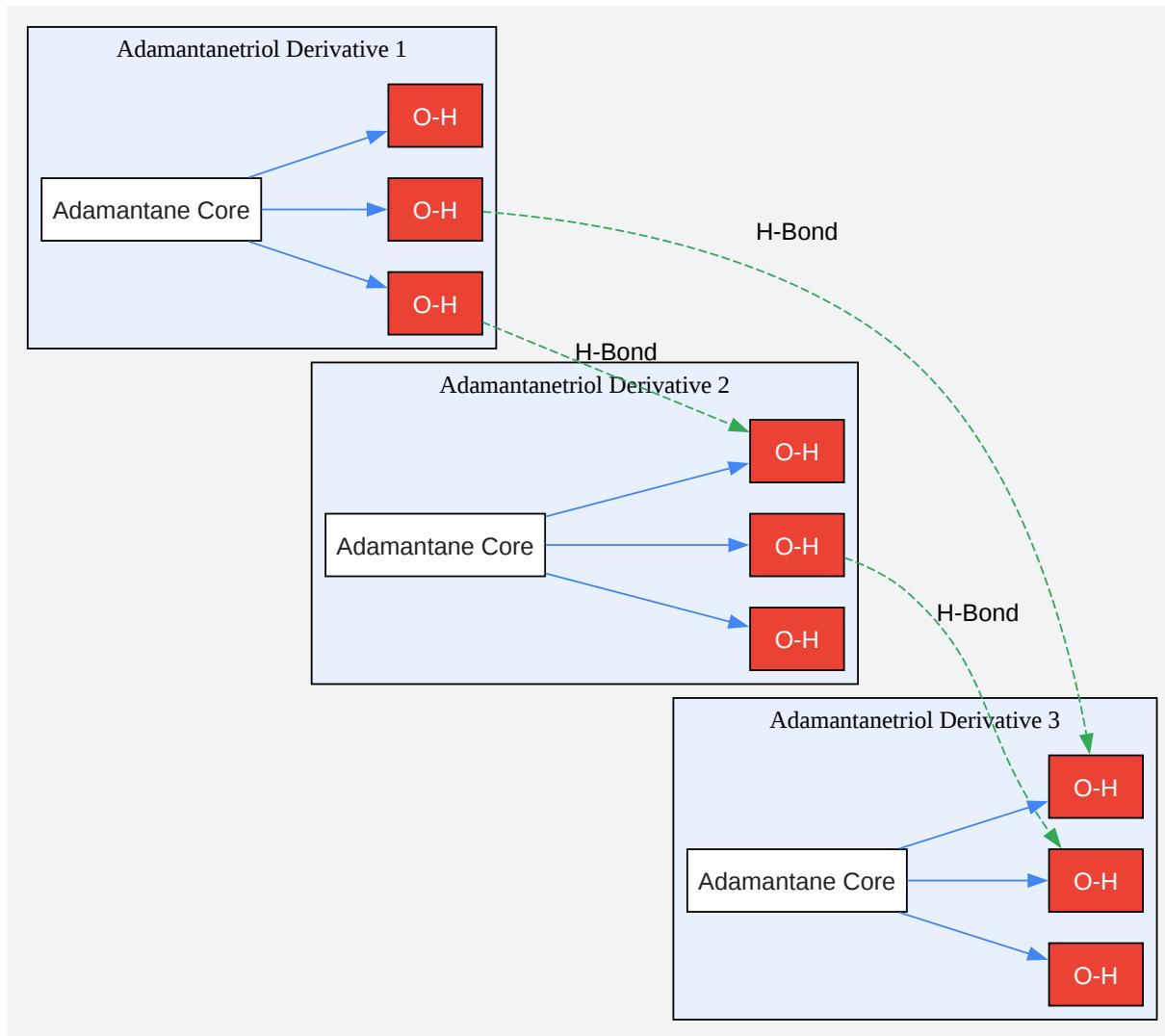
- In a round-bottom flask, combine **1,3,5-adamantanetriol** (1.0 eq) and 2,6-dimethoxyphenol (4.5 eq) in a 1:1 mixture of trifluoroacetic acid and 1,2-dichloroethane.

- Add a catalytic amount of trifluoromethanesulfonic acid to the mixture.
- Stir the reaction mixture at 90°C for 12 hours under an argon atmosphere.
- After cooling to room temperature, remove the solvents under reduced pressure.
- Wash the residue sequentially with water, saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Purify the crude product by silica gel column chromatography to yield the desired 1,3,5-tris(4-hydroxy-3,5-dimethoxyphenyl)adamantane.

Characterization:

The resulting supramolecular network can be characterized by a variety of techniques, including:

- Single-crystal X-ray diffraction: To determine the precise three-dimensional arrangement of the molecules and the hydrogen bonding patterns.
- FT-IR spectroscopy: To identify the characteristic vibrational modes of the hydroxyl groups and confirm their involvement in hydrogen bonding.
- ^1H and ^{13}C NMR spectroscopy: To confirm the chemical structure of the synthesized molecule.



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Caption: Intermolecular hydrogen bonding between **1,3,5-adamantanetriol** derivatives.

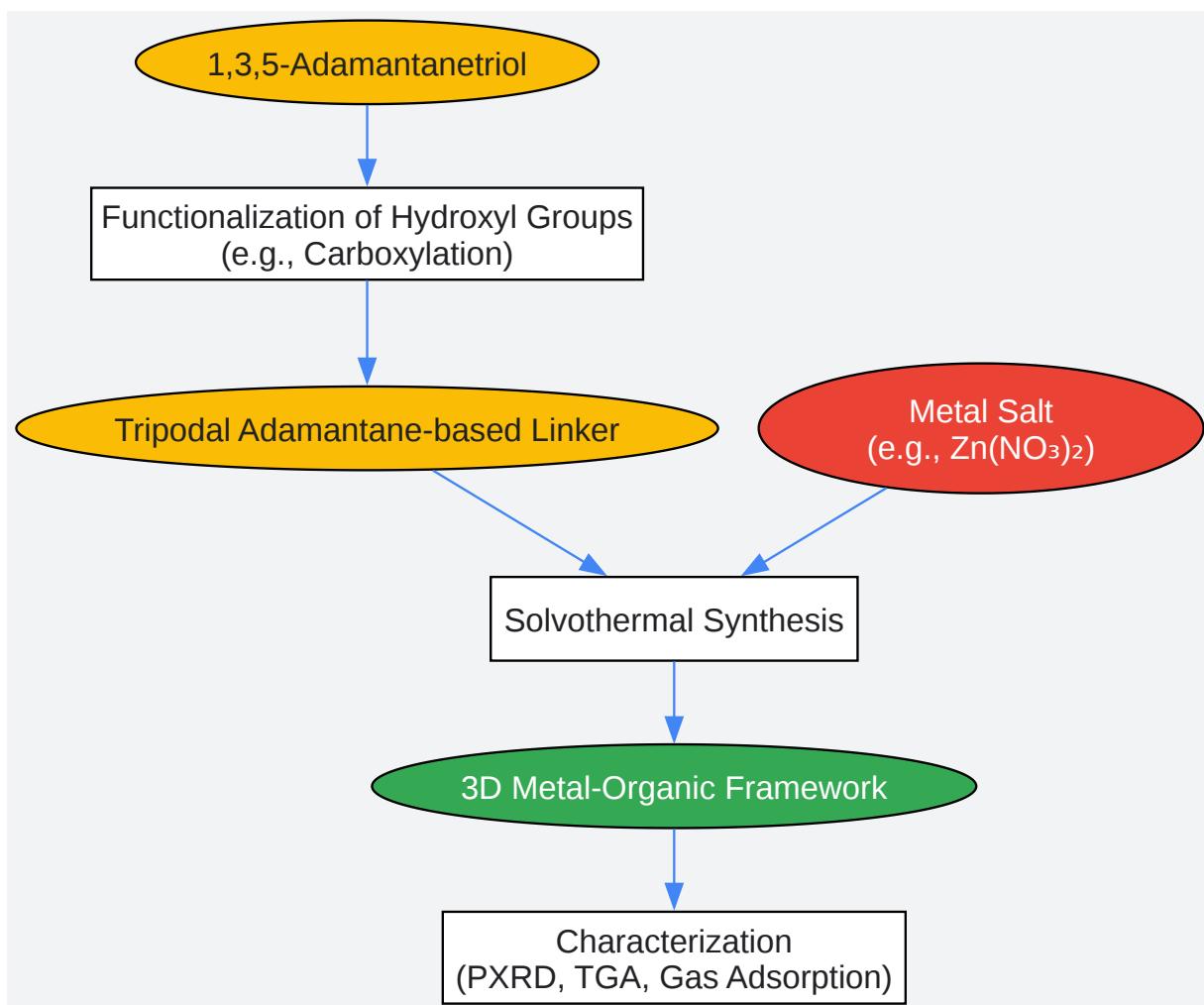
A Tripodal Node for Crystal Engineering: 1,3,5-Adamantanetriol in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The tripodal nature of **1,3,5-adamantanetriol** makes it an intriguing candidate for use as a linker in the synthesis of novel MOFs with three-dimensional network topologies. While the direct use of **1,3,5-adamantanetriol** as a linker in a reported MOF structure is not prevalent in the literature, the principles can be extrapolated from coordination polymers synthesized using other adamantane-based tripodal ligands.^[1]

The hydroxyl groups of **1,3,5-adamantanetriol** can be deprotonated to act as coordination sites for metal ions, or they can be functionalized with other coordinating groups, such as carboxylates or pyridyls, to create more versatile linkers.^[6]

Conceptual Workflow: Synthesis of a 1,3,5-Adamantanetriol-Based MOF

The following is a conceptual workflow for the synthesis of a hypothetical MOF using a functionalized **1,3,5-adamantanetriol** linker.



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Caption: Conceptual workflow for the synthesis of a MOF using a **1,3,5-adamantanetriol**-based linker.

The synthesis would typically involve a solvothermal reaction between the functionalized adamantane linker and a suitable metal salt in a high-boiling point solvent. The resulting crystalline material would then be characterized by techniques such as powder X-ray diffraction (PXRD) to confirm its crystal structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements to determine its porosity.

Engineering Surfaces with Precision: Self-Assembled Monolayers of 1,3,5-Adamantanetriol Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. They provide a powerful method for modifying the chemical and physical properties of surfaces. The tripodal structure of **1,3,5-adamantanetriol** makes it an excellent scaffold for creating robust and well-defined SAMs. By functionalizing the hydroxyl groups with thiol moieties, for example, the molecule can be anchored to a gold surface.^[7]

The adamantane core acts as a rigid spacer, ensuring a well-defined distance between the functional groups that can be introduced at the apex of the molecule. This precise control over surface chemistry is highly desirable for applications in biosensing, electronics, and drug delivery.^[7]

Experimental Protocol: Formation of a Self-Assembled Monolayer of a Thiol-Functionalized Adamantanetriol Derivative on Gold

This protocol is adapted from established methods for forming SAMs of adamantane-based tripodal thioether ligands.^[7]

Materials:

- Gold-coated substrate (e.g., silicon wafer or glass slide)
- Thiol-functionalized **1,3,5-adamantanetriol** derivative
- High-purity ethanol
- Deionized water
- Nitrogen gas

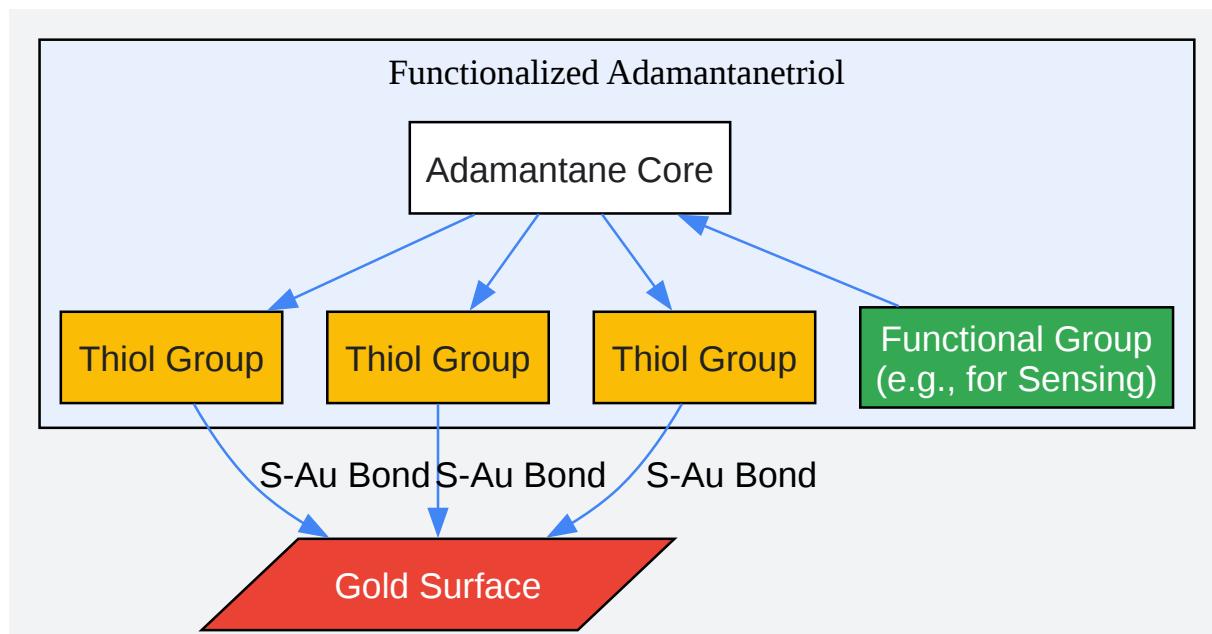
Procedure:

- **Substrate Preparation:** Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood). Rinse the substrate thoroughly with deionized water and then ethanol, and dry it under a stream of nitrogen.
- **SAM Formation:** Prepare a dilute solution (e.g., 1 mM) of the thiol-functionalized adamantane derivative in ethanol. Immerse the clean gold substrate in this solution for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer.
- **Rinsing and Drying:** Remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules. Dry the substrate under a stream of nitrogen.

Characterization:

The quality and properties of the resulting SAM can be assessed using various surface-sensitive techniques:

- **X-ray Photoelectron Spectroscopy (XPS):** To determine the elemental composition of the surface and confirm the presence of the adamantane derivative.[\[7\]](#)
- **Contact Angle Goniometry:** To measure the hydrophobicity or hydrophilicity of the modified surface.
- **Atomic Force Microscopy (AFM):** To visualize the topography of the monolayer and assess its ordering.



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Caption: Schematic of a self-assembled monolayer of a functionalized **1,3,5-adamantanetriol** derivative on a gold surface.

Future Perspectives and Applications

The unique structural and chemical attributes of **1,3,5-adamantanetriol** position it as a building block with immense potential in supramolecular chemistry and beyond. Future research is likely to focus on:

- **Drug Delivery:** The rigid adamantane core can be used to construct well-defined nanocarriers for targeted drug delivery. The three hydroxyl groups provide multiple attachment points for drugs, targeting ligands, and solubilizing agents.
- **Advanced Materials:** The incorporation of **1,3,5-adamantanetriol** into polymers and other materials can lead to enhanced thermal stability, mechanical strength, and novel functionalities.^[3]
- **Catalysis:** MOFs and other porous materials constructed from **1,3,5-adamantanetriol**-based linkers could serve as highly selective catalysts for a variety of chemical transformations.

As synthetic methodologies become more sophisticated, we can expect to see the emergence of a new generation of complex and functional supramolecular systems built upon the robust and versatile foundation of **1,3,5-adamantanetriol**.

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- To cite this document: BenchChem. [1,3,5-Adamantanetriol: A Tripodal Anchor for Advanced Supramolecular Architectures]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366330#1-3-5-adamantanetriol-as-a-building-block-in-supramolecular-chemistry>]

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